2-(3-Methoxypyrrolidin-1-yl)cyclopentan-1-amine
Description
2-(3-Methoxypyrrolidin-1-yl)cyclopentan-1-amine is a bicyclic amine featuring a cyclopentane core substituted with a primary amine group at position 1 and a 3-methoxypyrrolidine moiety at position 2. The methoxy group on the pyrrolidine ring introduces electron-donating properties, which may enhance the compound's solubility and influence its conformational flexibility.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-(3-methoxypyrrolidin-1-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C10H20N2O/c1-13-8-5-6-12(7-8)10-4-2-3-9(10)11/h8-10H,2-7,11H2,1H3 |
InChI Key |
XLDIFWBAGIUHED-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(C1)C2CCCC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypyrrolidin-1-yl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with 3-methoxypyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Common catalysts include acids or bases that facilitate the nucleophilic addition of the amine to the carbonyl group of cyclopentanone.
Solvent: Solvents such as ethanol or methanol are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 2-(3-Methoxypyrrolidin-1-yl)cyclopentan-1-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypyrrolidin-1-yl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
2-(3-Methoxypyrrolidin-1-yl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, such as its role in modulating neurotransmitter systems, is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypyrrolidin-1-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymes, leading to altered biochemical processes.
Comparison with Similar Compounds
Key Structural Features and Molecular Properties
The following table summarizes critical molecular data for 2-(3-Methoxypyrrolidin-1-yl)cyclopentan-1-amine and its analogs:
Substituent Effects on Physicochemical Properties
- Pyrrolidine vs. The latter may exhibit stronger hydrophobic interactions but reduced solubility in aqueous media .
- Electron-Donating vs. In contrast, chlorophenyl () and trifluoromethylphenyl () groups reduce electron density, favoring interactions with hydrophobic binding pockets .
- Salt Forms : Hydrochloride salts (e.g., ) improve stability and aqueous solubility compared to free bases, a critical factor in pharmaceutical formulation .
Biological Activity
Overview
2-(3-Methoxypyrrolidin-1-yl)cyclopentan-1-amine, also referred to as rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a cyclopentane ring and a pyrrolidine moiety, which contribute to its pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 198.31 g/mol
- Structure : The compound features a methoxy group attached to the pyrrolidine ring, enhancing its solubility and reactivity.
Neurotransmitter Modulation
Research indicates that 2-(3-Methoxypyrrolidin-1-yl)cyclopentan-1-amine exhibits significant interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating mood disorders such as depression and anxiety:
- Serotonin Reuptake Inhibition : The compound may act as a selective serotonin reuptake inhibitor (SSRI), which is critical for mood regulation.
Interaction Studies
In vitro studies have demonstrated that this compound binds to various receptors within the central nervous system. The binding affinity to serotonin and dopamine receptors has been highlighted, indicating its relevance in pharmacotherapy for neurological conditions.
| Receptor Type | Binding Affinity | Potential Effects |
|---|---|---|
| Serotonin Receptors | High | Mood enhancement, anxiety reduction |
| Dopamine Receptors | Moderate | Cognitive function improvement |
Synthesis Methods
The synthesis of 2-(3-Methoxypyrrolidin-1-yl)cyclopentan-1-amine typically involves multi-step organic reactions. Common methods include:
- Alkylation of Pyrrolidine Derivatives : A pyrrolidine derivative is reacted with a cyclopentanone precursor.
- Reduction and Methylation : Subsequent steps involve reduction reactions followed by methylation to introduce the N-methyl group.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 2-(3-Methoxypyrrolidin-1-yl)cyclopentan-1-amine:
- Antibacterial Activity : Related pyrrolidine derivatives have shown promising antibacterial properties against both gram-positive and gram-negative bacteria. Structural modifications, such as the presence of methoxy groups, have been correlated with enhanced activity .
- Neuropharmacological Applications : The compound's ability to modulate neurotransmitter systems positions it as a candidate for further research in neuropharmacology. Its potential effects on cognitive function and mood regulation are particularly noteworthy.
Comparison with Similar Compounds
A comparative analysis of structurally similar compounds highlights the unique features of 2-(3-Methoxypyrrolidin-1-yl)cyclopentan-1-amine:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (1R,2S)-2-methylcyclopentan-1-amine | Cyclopentane with an amine group | Simpler structure; less functional diversity |
| (1R,2S)-2-(3-hydroxypyrrolidin-1-yl)cyclopentan-1-amine | Cyclopentane with a hydroxypyrrolidine | Hydroxyl group may enhance solubility |
| rac-(1R,2S)-2-amino-N-methylcyclopentane-1-carbamide | Carbamide derivative | Introduces urea functionality which may alter activity |
The presence of the methoxy group in 2-(3-Methoxypyrrolidin-1-yl)cyclopentan-1-amine enhances its pharmacological profile compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
